Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester
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Overview
Description
Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula ( \text{CH}_2(\text{COOH})_2 ). This compound is an ester formed by the reaction of malonic acid with ethanol, resulting in the diethyl ester form. It is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester typically involves the esterification of malonic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction is as follows:
[ \text{CH}_2(\text{COOH})_2 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_2(\text{COOC}_2\text{H}_5)_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency. The use of an acid catalyst and controlled temperature conditions are crucial to ensure high purity and yield of the diethyl ester.
Chemical Reactions Analysis
Types of Reactions
Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester undergoes various chemical reactions, including:
Alkylation: The ester can be deprotonated to form an enolate, which can then undergo nucleophilic substitution with alkyl halides.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form acetic acid derivatives.
Common Reagents and Conditions
Alkylation: Sodium ethoxide (NaOEt) is commonly used as a base to deprotonate the ester, followed by reaction with an alkyl halide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Decarboxylation: Heating the compound in the presence of a suitable catalyst can induce decarboxylation.
Major Products Formed
Alkylation: Substituted acetic acids.
Hydrolysis: Malonic acid.
Decarboxylation: Acetic acid derivatives.
Scientific Research Applications
Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industrial Applications: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester involves its ability to form enolate ions, which can participate in nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in various synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Ethyl acetoacetate: A related compound used in the acetoacetic ester synthesis, which has similar reactivity but forms ketones instead of carboxylic acids.
Uniqueness
Malonic acid,(3-isothiazolylmethyl)methyl-,diethyl ester is unique due to the presence of the isothiazolylmethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
CAS No. |
1710-73-2 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.331 |
IUPAC Name |
diethyl 2-methyl-2-(1,2-thiazol-3-ylmethyl)propanedioate |
InChI |
InChI=1S/C12H17NO4S/c1-4-16-10(14)12(3,11(15)17-5-2)8-9-6-7-18-13-9/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
AUCCKTYDCHANRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(CC1=NSC=C1)C(=O)OCC |
Synonyms |
Malonic acid, (3-isothiazolylmethyl)methyl-, diethyl ester |
Origin of Product |
United States |
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